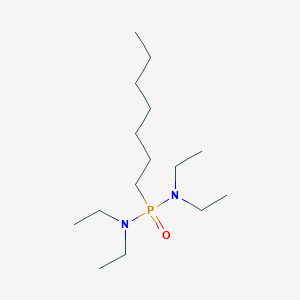
N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide is a chemical compound with the molecular formula C14H25N2OP It belongs to the class of phosphonic diamides, which are characterized by the presence of a phosphonic group bonded to nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide typically involves the reaction of heptylphosphonic dichloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Heptylphosphonic dichloride+2Diethylamine→N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Compounds with different functional groups replacing the ethyl groups.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The phosphonic group plays a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide
- N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-heptylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide is unique due to its specific alkyl chain length and the presence of ethyl groups. This structural difference can influence its chemical reactivity, binding affinity, and overall properties compared to similar compounds. The heptyl group provides distinct hydrophobic characteristics, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
36378-53-7 |
|---|---|
Formule moléculaire |
C15H35N2OP |
Poids moléculaire |
290.42 g/mol |
Nom IUPAC |
N-[diethylamino(heptyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C15H35N2OP/c1-6-11-12-13-14-15-19(18,16(7-2)8-3)17(9-4)10-5/h6-15H2,1-5H3 |
Clé InChI |
NZBYDUZUWSRZIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCP(=O)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




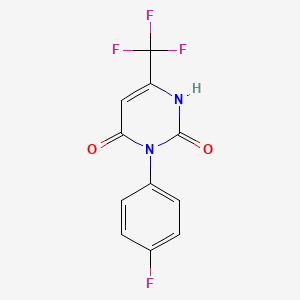
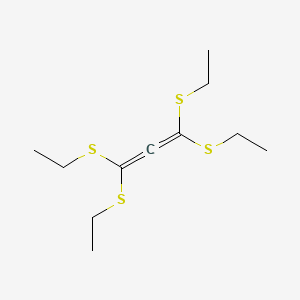

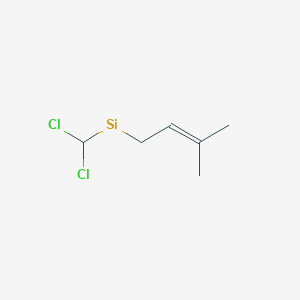


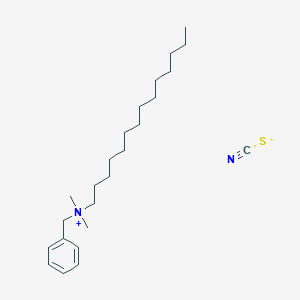


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)

